2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate
CAS No.: 115045-86-8
Cat. No.: VC0046018
Molecular Formula: C10H9NO3S
Molecular Weight: 223.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115045-86-8 |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.246 |
| IUPAC Name | (2-oxo-3H-1,3-benzothiazol-5-yl) propanoate |
| Standard InChI | InChI=1S/C10H9NO3S/c1-2-9(12)14-6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13) |
| Standard InChI Key | ZTANQVOKMYTZCU-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of benzothiazole derivatives typically involves multi-step reactions, including condensation and cyclization processes. For 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate, specific synthesis methods are not detailed, but it likely involves similar strategies used for related benzothiazoles.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Benzaldehyde derivatives and thioamides. |
| Reaction Conditions | Controlled temperature and inert atmosphere. |
| Catalysts | May be used to enhance yields. |
Biological Activities and Potential Applications
Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data on 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate is lacking, related compounds suggest potential therapeutic applications.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Common among benzothiazole derivatives. |
| Anticancer Activity | Some benzothiazoles have shown promising results. |
| Antifungal Activity | Also reported for certain benzothiazole compounds. |
Research Findings and Future Directions
Research on benzothiazoles continues to explore their therapeutic potential. For 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate, further studies are needed to elucidate its specific biological activities and potential applications.
| Research Area | Description |
|---|---|
| Medicinal Chemistry | Ongoing studies to identify new therapeutic agents. |
| Biological Screening | Necessary to determine specific biological activities. |
| Structural Optimization | May enhance biological efficacy and reduce toxicity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume